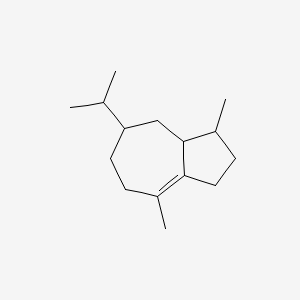
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene is a natural sesquiterpenic hydrocarbon with the molecular formula C15H26This compound is characterized by its unique structure, which includes an isopropyl group and a ring system with unsaturation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene involves the isolation of the compound from the resin of Dipterocarpus alatus. The process begins with the extraction of the resin, followed by purification using techniques such as distillation and chromatography. The compound can also be synthesized through hydrogenation and dehydrogenation reactions, which involve the addition or removal of hydrogen atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources. The resin is collected, and the compound is isolated using advanced purification techniques. This method ensures a high yield of pure this compound, which can be used for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to form hydrogenated products.
Substitution: This compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as platinum or palladium is commonly used.
Substitution: Halogens and other electrophiles are often used in substitution reactions
Major Products Formed
The major products formed from these reactions include various oxygenated and hydrogenated derivatives, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other industrial products .
Mecanismo De Acción
The mechanism of action of 3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may modulate various signaling pathways and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Guaiazulene: A similar sesquiterpenic hydrocarbon with a different ring structure.
Bisabolene: Another sesquiterpene with similar chemical properties but different biological activities.
Farnesene: A sesquiterpene with a similar molecular formula but different structural features .
Uniqueness of 3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene
This compound is unique due to its specific ring structure and the presence of an isopropyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
18663-48-4 |
|---|---|
Fórmula molecular |
C15H26 |
Peso molecular |
206.373 |
Nombre IUPAC |
3,8-dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene |
InChI |
InChI=1S/C15H26/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10,12-13,15H,5-9H2,1-4H3 |
Clave InChI |
AAPYGFMEZRXPJI-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(CCC(CC12)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















